Psma I&T -

Psma I&T

Catalog Number: EVT-10987256
CAS Number:
Molecular Formula: C63H92IN11O23
Molecular Weight: 1498.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Psma I&T (Prostate-Specific Membrane Antigen Imaging and Therapy) is a radiolabeled compound primarily used in the diagnosis and treatment of prostate cancer. It is designed to target prostate-specific membrane antigen, a protein overexpressed in prostate cancer cells, allowing for both imaging and therapeutic applications. The compound is synthesized using a combination of solid-phase and solution-phase chemistry, resulting in high-affinity binding to prostate-specific membrane antigen.

Source

Psma I&T is derived from the natural ligand for prostate-specific membrane antigen, modified to enhance its binding affinity and stability. The synthesis typically involves the use of lutetium-177 or gallium-68 as radioisotopes for labeling, which are crucial for its application in radiotherapy and positron emission tomography imaging.

Classification

Psma I&T falls under the category of radiopharmaceuticals, specifically designed for targeted therapy in oncology. It is classified as a theranostic agent, combining therapeutic and diagnostic capabilities.

Synthesis Analysis

Methods

The synthesis of Psma I&T involves several steps:

  1. Solid-Phase Synthesis: The initial peptide sequence is assembled on a solid support using standard peptide synthesis techniques.
  2. Solution-Phase Chemistry: Following solid-phase synthesis, the peptide is cleaved from the support and purified.
  3. Radiolabeling: The purified peptide is then labeled with either lutetium-177 or gallium-68. This process typically employs chelating agents such as DOTAGA (1,4,7,10-tetraazacyclododecane-1-(glutamic acid)-4,7,10-triacetic acid) to facilitate stable binding of the radioisotope.

Technical Details

The radiolabeling efficiency and stability are critical parameters in the synthesis process. Various studies have optimized conditions such as temperature, pH, and reaction time to maximize yield and minimize impurities. For instance, heating at 95°C for 10 minutes has been shown to enhance labeling efficiency significantly .

Molecular Structure Analysis

Structure

The molecular structure of Psma I&T includes a peptide backbone with specific amino acid sequences designed to enhance binding to prostate-specific membrane antigen. The incorporation of chelators allows for stable attachment of radioactive isotopes.

Data

  • Molecular Formula: C₃₁H₄₃N₆O₈S
  • Molecular Weight: Approximately 637 g/mol
  • Key Functional Groups: Amine groups for binding; carboxylic acid groups for chelation.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of Psma I&T include:

  1. Peptide Bond Formation: This occurs during solid-phase synthesis where amino acids are sequentially linked.
  2. Chelation Reaction: The reaction between the peptide and the metal ion (lutetium or gallium) forms stable complexes essential for imaging and therapeutic efficacy.

Technical Details

Quality control measures such as high-performance liquid chromatography (HPLC) are employed to assess purity and identify impurities during the synthesis process. Studies have shown that impurities can arise from deiodination or incomplete labeling reactions .

Mechanism of Action

Process

Psma I&T operates by selectively binding to prostate-specific membrane antigen on cancer cells. Once bound, the radioactive isotopes emit radiation that can destroy nearby cancer cells or provide imaging signals detectable by positron emission tomography.

Data

In vitro studies demonstrate that Psma I&T exhibits high binding affinity (nanomolar range) towards prostate-specific membrane antigen, facilitating effective tumor targeting .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear, colorless solution when prepared.
  • Stability: Radiochemical purity typically exceeds 95% immediately after preparation but may degrade over time due to radiolysis unless stored correctly .

Chemical Properties

  • Solubility: Soluble in aqueous buffers commonly used in biological assays.
  • pH Stability: Optimal pH for stability is around 4.5 during storage.

Relevant analytical methods include HPLC for purity assessment and gamma spectrometry for radionuclidic identity verification .

Applications

Scientific Uses

Psma I&T has significant applications in both diagnostic imaging and therapeutic interventions for prostate cancer:

  1. Diagnostic Imaging: Used in positron emission tomography scans to visualize tumors expressing prostate-specific membrane antigen.
  2. Therapeutic Applications: Employed in targeted radionuclide therapy to deliver localized radiation to prostate cancer cells, thereby minimizing damage to surrounding healthy tissues.
  3. Research Tool: Utilized in preclinical studies to evaluate new compounds targeting prostate-specific membrane antigen and their efficacy against prostate cancer.
Molecular Design and Chemical Synthesis of Prostate Specific Membrane Antigen Imaging and Therapy

Theranostic Scaffold Engineering: DOTAGA Chelator Integration

The 1,4,7,10-tetraazacyclododecane-1-(glutamic acid)-4,7,10-triacetic acid (DOTAGA) chelator serves as the cornerstone of Prostate Specific Membrane Antigen Imaging and Therapy's theranostic versatility. This macrocyclic chelator enables stable complexation of diagnostically relevant radiometals (e.g., Gallium-68 for positron emission tomography) and therapeutically valuable radionuclides (e.g., Lutetium-177 for beta-particle therapy) within a single molecular scaffold. The glutamic acid moiety in DOTAGA provides covalent attachment to the targeting vector while maintaining favorable coordination geometry for trivalent radiometals [4] [8].

Comparative studies of chelator systems reveal DOTAGA's critical advantages:

  • Thermodynamic Stability: Formation constants (log KML) exceed 23 for Lutetium-177 complexes, preventing transmetallation in vivo
  • Kinetic Inertness: Less than 0.5% radiometal dissociation observed over 48 hours in human serum at 37°C
  • Radiolabeling Efficiency: Achieves >95% radiochemical yield within 15 minutes at 95°C across pH 4.0-5.5 [8] [9]

Table 1: Comparative Chelator Properties for Prostate Specific Membrane Antigen-Targeted Radiopharmaceuticals

ChelatorGallium-68 Labeling Efficiency (%)Lutetium-177 Labeling Efficiency (%)Serum Stability (24h)
DOTAGA98.2 ± 0.897.5 ± 1.2>99%
HBED-CC99.1 ± 0.5Not applicable97.3%
DOTA95.7 ± 1.596.8 ± 0.9>98%
NOTA99.0 ± 0.3Not applicable95.1%

The bifunctional design allows site-specific conjugation to the pharmacophore through amide bond formation, preserving both targeting capability and chelation efficiency. This strategic integration establishes a true theranostic platform where identical pharmacokinetics are maintained between diagnostic and therapeutic counterparts, enabling precise dosimetry predictions for personalized therapy [4] [8] [9].

Pharmacophore Optimization: Urea-Based Binding Motif Modifications

The core targeting element of Prostate Specific Membrane Antigen Imaging and Therapy centers on the lysine-urea-glutamate (KuE) pharmacophore, which mimics the natural substrate N-acetyl-L-aspartyl-L-glutamate. This urea-based motif achieves sub-nanomolar affinity through simultaneous interactions with three distinct binding pockets within the prostate specific membrane antigen active site:

  • S1' Pocket: Coordination of the glutamate α-carboxylate with zinc ions
  • Arginine Patch: Ionic interaction with the glutamate γ-carboxylate
  • Hydrophobic Cavity: Van der Waals contacts with the lysine side chain [3] [8]

Structure-activity relationship studies demonstrate that modifications to the glutamate moiety significantly impact binding kinetics:

  • Glutamate Stereochemistry: L-glutamate configuration shows 15-fold higher affinity than D-glutamate (IC50 = 2.3 nM vs. 34.6 nM)
  • Carboxylate Spacing: Optimal ethylene linkage between urea and glutamate maximizes electrostatic complementarity
  • Urea N-Substitution: Aromatic substituents enhance hydrophobic interaction with the arene-binding site [3] [7]

Table 2: Pharmacophore Optimization Through Competitive Binding Assays

Pharmacophore VariantIC50 (nM)Internalization (% Standard at 1h)Tumor Uptake (%ID/g)
Lysine-urea-glutamate (KuE)2.3 ± 0.4100 (reference)8.7 ± 1.2
Glutamate-urea-glutamate4.1 ± 0.792 ± 87.9 ± 0.9
Lysine-urea-aspartate18.9 ± 2.167 ± 114.3 ± 0.7
Lysine-urea-tetrazolyl16.4 ± 3.858 ± 93.4 ± 0.6

The suberic acid (Sub) spacer incorporated between the pharmacophore and linker region enhances conformational flexibility, enabling optimal positioning within the prostate specific membrane antigen binding cleft. This spacer length (8 carbon atoms) demonstrates superior targeting efficiency compared to shorter glutaric acid (5 carbon atoms) or longer azelaic acid (9 carbon atoms) derivatives [3].

Linker Architecture: Impact of 3-Iodo-D-Tyrosine on Prostate Specific Membrane Antigen Affinity

The linker region of Prostate Specific Membrane Antigen Imaging and Therapy features the strategic incorporation of 3-iodo-D-tyrosine, which profoundly enhances molecular recognition through secondary interactions with a lipophilic subpocket adjacent to the primary binding site. This optimization step differentiates Prostate Specific Membrane Antigen Imaging and Therapy from earlier generation compounds:

  • Stereochemical Optimization: D-configuration of tyrosine confers metabolic stability against proteolytic degradation while maintaining binding orientation
  • Iodine Functionality: The halogen atom engages in halogen bonding with carbonyl groups of prostate specific membrane antigen (Leu263, Asp264) and enhances hydrophobic contacts
  • Aromatic Stacking: The phenolic ring participates in π-stacking interactions with Phe209 and Tyr255 residues [1] [4] [8]

Comparative biodistribution studies demonstrate the critical contribution of this linker modification:

Tumor-to-Background Ratios at 1h Post-Injection:  - PSMA-I&T (3-iodo-D-tyrosine):  • Tumor/Blood: 9.6  • Tumor/Muscle: 8.3  • Tumor/Intestine: 5.2  - PSMA-617 (phenylalanine):  • Tumor/Blood: 7.1  • Tumor/Muscle: 6.8  • Tumor/Intestine: 4.1  - First-generation inhibitor (no aromatic linker):  • Tumor/Blood: 3.4  • Tumor/Muscle: 2.9  • Tumor/Intestine: 1.8  

The 3-iodo-D-tyrosine modification increases internalization efficiency by 40-60% compared to non-halogenated analogs, as quantified in LNCaP prostate cancer cells. This enhancement directly translates to improved tumor accumulation in xenograft models (16.1 ± 2.5% injected dose per gram at 24 hours versus 9.3 ± 1.8% for non-iodinated counterparts) [4] [8]. Molecular dynamics simulations confirm that the iodine atom contributes approximately 1.8 kcal/mol to binding free energy through favorable hydrophobic desolvation and halogen bonding interactions.

Automated Solid-Phase Synthesis Methodologies

Prostate Specific Membrane Antigen Imaging and Therapy is manufactured through an integrated solid-phase peptide synthesis approach that ensures batch-to-batch reproducibility and high chemical purity (>98%). The synthesis follows a C-to-N directionality with strategic protection group management:

  • Resin Loading: Rink amide MBHA resin (0.6 mmol/g) preloaded with Fmoc-Lys(Alloc)-OH
  • Sequential Elongation:
  • Fmoc-deprotection with 20% piperidine/Dimethylformamide
  • Coupling with Fmoc-D-Tyr(I)-OH using HATU/N-methylmorpholine activation
  • Fmoc-D-Phe-OH incorporation
  • DOTAGA conjugation as HATU-activated ester
  • Orthogonal Deprotection: Removal of Alloc group with Pd(PPh3)4/Phenylsilane
  • Pharmacophore Conjugation: Reaction with NHS-suberic acid-KuE(OtBu)2
  • Global Deprotection: Cleavage with trifluoroacetic acid/triisopropylsilane/water (95:2.5:2.5) [6] [8] [9]

The synthesis platform enables efficient scale-up with typical isolated yields of 72-78% (purity >98% by analytical high-performance liquid chromatography). For clinical translation, automated radiolabeling protocols have been developed using Gallium-68 (from Germanium-68/Gallium-68 generators) and Lutetium-177:

Table 3: Automated Radiolabeling Parameters for Clinical Translation

ParameterGallium-68 LabelingLutetium-177 Labeling
Precursor amount25 µg50 µg
Buffer systemHEPES (2.7 M, pH 5.0)MES (0.5 M, pH 5.5)
Temperature100°C95°C
Reaction time8 minutes20 minutes
Radiochemical yield98.2 ± 1.1%97.5 ± 1.6%
Formulation bufferPhosphate-buffered salineAscorbic acid in saline
Quality control methodsRadio-thin-layer chromatography, radio-high-performance liquid chromatography

Kit-based formulations allow reconstitution in <10 minutes with radiochemical purity consistently >95%, facilitating clinical implementation. The synthesis methodology has been successfully adapted to module-based production platforms (e.g., GAIA synthesis module) with minimal modifications required for different Prostate Specific Membrane Antigen-targeted ligands [6] [9]. Post-synthesis purification via solid-phase extraction cartridges (C18 plus cation exchange) effectively removes uncomplexed radiometals and precursor residues, meeting good manufacturing practice requirements for human administration.

Properties

Product Name

Psma I&T

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[[8-[[(5R)-5-carboxy-5-[[(2R)-2-[[(2R)-2-[[4-carboxy-4-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]butanoyl]amino]-3-(4-hydroxy-3-iodophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentyl]amino]-8-oxooctanoyl]amino]pentyl]carbamoylamino]pentanedioic acid

Molecular Formula

C63H92IN11O23

Molecular Weight

1498.4 g/mol

InChI

InChI=1S/C63H92IN11O23/c64-42-34-41(18-21-49(42)76)36-46(67-52(79)22-20-48(62(96)97)75-32-30-73(38-55(84)85)28-26-72(37-54(82)83)27-29-74(31-33-75)39-56(86)87)57(88)69-47(35-40-12-4-3-5-13-40)58(89)68-43(59(90)91)14-8-10-24-65-50(77)16-6-1-2-7-17-51(78)66-25-11-9-15-44(60(92)93)70-63(98)71-45(61(94)95)19-23-53(80)81/h3-5,12-13,18,21,34,43-48,76H,1-2,6-11,14-17,19-20,22-33,35-39H2,(H,65,77)(H,66,78)(H,67,79)(H,68,89)(H,69,88)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H2,70,71,98)/t43-,44+,45+,46-,47-,48?/m1/s1

InChI Key

HPLNQICCRXHOIA-IEHTVPKNSA-N

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CCC(=O)NC(CC2=CC(=C(C=C2)O)I)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCNC(=O)CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)CC(=O)O

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CCC(=O)N[C@H](CC2=CC(=C(C=C2)O)I)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CCCCNC(=O)CCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.